molecular formula C10H14N2O3S B1382731 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 1225769-17-4

2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B1382731
CAS No.: 1225769-17-4
M. Wt: 242.3 g/mol
InChI Key: IUKAAWYEKSXPBZ-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring substituted with a methyl group and a morpholine ring

Mechanism of Action

Target of Action

The compound 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid is a complex molecule that may interact with multiple targetsIt’s worth noting that molecules containing athiazole ring and morpholine ring , which are present in this compound, have been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the morpholine ring to participate in nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, it can be inferred that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by a morpholine moiety.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, resulting in the formation of alcohols or dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, dihydrothiazoles.

    Substitution Products: Various substituted thiazoles and morpholines.

Scientific Research Applications

2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Uniqueness: 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid is unique due to the combination of the thiazole ring, morpholine ring, and acetic acid group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-8(6-9(13)14)16-10(11-7)12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKAAWYEKSXPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
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2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid

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